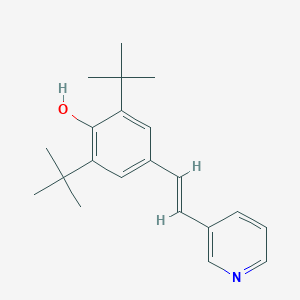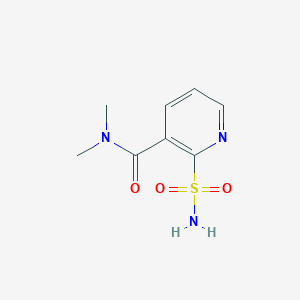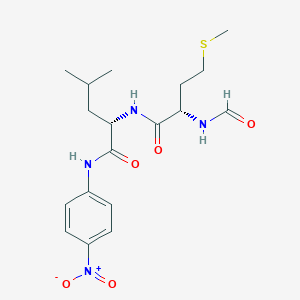
For-Met-Leu-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The peptide "For-Met-Leu-pNA" is presumably a derivative involved in biochemical studies, particularly those focusing on enzymatic specificity, peptide synthesis, and molecular interaction studies. Its design likely aims to serve as a substrate or inhibitor in assays examining the specificity and mechanism of enzymes such as aminoacyl-tRNA synthetases or peptidases.
Synthesis Analysis
Peptides similar to "this compound" are typically synthesized through enzymatic methods, utilizing enzymes like aminoacyl-tRNA synthetases in low-water content systems or by solid-phase peptide synthesis techniques. For instance, enzymatic synthesis approaches have successfully produced peptides like Leu- and Met-enkephalin derivatives, demonstrating the potential for creating complex peptides with high purity and yield (Clapés et al., 1995; Kullmann, 1979).
Molecular Structure Analysis
The molecular structure of peptides and their interactions with enzymes such as aminoacyl-tRNA synthetases have been elucidated through crystallographic studies. For example, the crystal structures of editing domains from enzymes like leucyl-tRNA synthetase reveal how these enzymes recognize and bind specific amino acids, ensuring the high fidelity of protein synthesis by correcting mischarged tRNAs (Liu et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving peptides and their enzymatic synthesis or degradation are intricate, with specificity being crucial for biological function. Studies on methionyl-tRNA synthetase and related enzymes demonstrate the precise mechanisms these enzymes use to recognize and catalyze the attachment of specific amino acids to tRNA, highlighting the chemical specificity and reaction mechanisms that would be relevant to understanding "this compound" interactions (Bruton & Hartley, 1970).
Physical Properties Analysis
Physical properties such as solubility, stability, and molecular conformation are pivotal for the biological activity of peptides. Crystallographic studies provide insights into the physical conformation of peptides and their complexes, revealing how structural features like beta-sheets and peptide chain pleating contribute to their function and interaction with biological molecules (Griffin et al., 1986).
Chemical Properties Analysis
The chemical properties of peptides, including reactivity, enzymatic compatibility, and interaction with other molecules, are essential for their biological roles. Studies have shown how specific amino acids in enzymes are crucial for amino acid discrimination, impacting cell viability and enzyme function, which would be relevant for understanding the interactions and stability of "this compound" in biological systems (Xu et al., 2004).
科学的研究の応用
生化学研究
生化学において、「For-Met-Leu-pNA」は酵素反応速度論と基質特異性の研究に使用されます。 これは、アミノペプチダーゼなどの酵素の基質として機能し、ペプチド結合を切断してパラニトロアニリンを放出し、その比色特性により定量的に測定できる化合物です . 酵素のメカニズムを理解し、酵素阻害剤を設計する上で、この用途は非常に重要です。
医学研究
医学研究者は、「this compound」を使用して、タンパク質分解酵素が病気に関与する役割を調査しています。 例えば、これは、細菌の病原性と新しい抗生物質の開発を理解する上で重要な、緑膿菌のアミノペプチダーゼの研究に役立ちます .
医薬品開発
医薬品では、「this compound」は、抗菌剤の酵素標的であるペプチドデホルミラーゼの検定における基質として機能することで、新薬の開発を支援します . これにより、潜在的な薬剤候補のスクリーニングと、その治療効果の最適化が促進されます。
酵素研究
この化合物は、酵素研究、特にプロリルオリゴペプチダーゼなどの酵素における基質認識と経路形成におけるメチオニン残基の役割を理解する上で役立ちます . これらの洞察は、薬剤設計と酵素関連の病態の理解に役立ちます。
分子生物学
分子生物学では、「this compound」は、食品由来病原菌の迅速検出と、ペプチド核酸(PNA)技術を用いた遺伝子発現サイレンシングのツールとして使用されます . これにより、遺伝子研究と食品安全の向上に影響を与えます。
バイオテクノロジー
バイオテクノロジーの用途としては、「this compound」を微生物発酵プロセスでメチオニンの生産に使用することが挙げられます . また、合成生物学においても、微生物コンソーシアム内の分子センサーやコミュニケーションシステムの開発に使用されています。
農業研究
<a data-citationid="89efd6
作用機序
Target of Action
For-Met-Leu-pNA is an N-formylated peptide substrate primarily used in the assays for peptide deformylase . Peptide deformylase is an enzyme that catalyzes the removal of the formyl group from the N-terminal methionine residue in newly synthesized proteins, a crucial step in protein maturation and processing.
Mode of Action
The compound interacts with its target, the peptide deformylase, by serving as a substrate for the enzyme . The enzyme recognizes the N-formylated peptide and catalyzes the hydrolysis of the formyl group. This interaction results in the conversion of this compound into Met-Leu-pNA and formic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . Specifically, it is involved in the deformylation step, which is crucial for the maturation of newly synthesized proteins. The downstream effects of this process include proper protein folding and function, which are essential for the survival and functioning of the cell.
Result of Action
The molecular effect of the action of this compound is the removal of the formyl group from the N-terminal methionine residue in the peptide . This is a crucial step in protein maturation, affecting the protein’s ability to fold correctly and perform its function within the cell. On a cellular level, this can influence various cellular processes that depend on the function of the mature protein.
Safety and Hazards
For-Met-Leu-pNA should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. It’s also important to avoid the formation of dust and aerosols .
Relevant Papers The paper “Uses of human peptide deformylase” discusses the use of this compound in deformylase assays . Another paper, “Extracellular proteolytic activation of Pseudomonas aeruginosa aminopeptidase (PaAP) and insight into the role of its non-catalytic N-terminal domain”, provides insights into the role of this compound in the study of protein interactions .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAYZXZOMUBJX-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


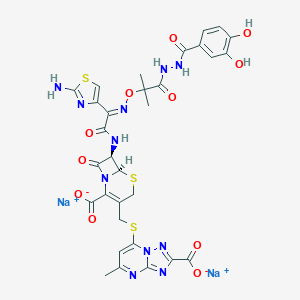
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)
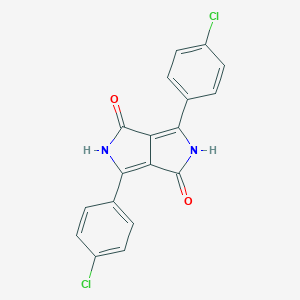


![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)

